molecular formula C14H16N2O2S B5861241 Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate

Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate

Cat. No.: B5861241
M. Wt: 276.36 g/mol
InChI Key: QAKHUVULYUOPHN-UHFFFAOYSA-N
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Description

Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate is a chemical compound with a complex structure that includes a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the phthalazinone core. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the phthalazinone core can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate: This compound is structurally similar but lacks the thioxo group.

    Thiazole derivatives: These compounds share the thioxo functionality and have diverse biological activities.

Uniqueness

Ethyl (3-ethyl-4-thioxo-3,4-dihydrophthalazin-1-yl)acetate is unique due to the combination of the phthalazinone core and the thioxo group, which imparts specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-(3-ethyl-4-sulfanylidenephthalazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-16-14(19)11-8-6-5-7-10(11)12(15-16)9-13(17)18-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKHUVULYUOPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)C2=CC=CC=C2C(=N1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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